[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the benzothiazine core.
Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is attached to the benzothiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dioxido-4-(4-chlorophenyl)-4H-1,4-benzothiazin-2-ylmethanone
- 1,1-dioxido-4-(4-methylphenyl)-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
Compared to similar compounds, 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone stands out due to its phenoxyphenyl group, which can enhance its biological activity and specificity. This structural feature may contribute to its unique interactions with biological targets and its potential therapeutic applications.
Properties
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO5S/c1-33-22-15-11-20(12-16-22)28(30)27-19-29(25-9-5-6-10-26(25)35(27,31)32)21-13-17-24(18-14-21)34-23-7-3-2-4-8-23/h2-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWFWXXMYPMZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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